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This guide provides a comparative analysis of the allosteric SHP2 inhibitor, SHP836, focusing

on its specificity against other phosphatases. Due to the limited availability of publicly

accessible, direct head-to-head studies of SHP836 against a broad panel of phosphatases, this

guide leverages data on its mechanism of action, its selectivity for the full-length SHP2 protein

over its isolated catalytic domain, and the high selectivity of its closely related, more potent

analog, SHP099.

High Selectivity Rooted in Allosteric Inhibition
SHP836 is a distinct allosteric inhibitor of Src homology 2 domain-containing phosphatase 2

(SHP2).[1] Unlike orthosteric inhibitors that target the highly conserved active site of

phosphatases, allosteric inhibitors like SHP836 bind to a less conserved pocket, leading to a

higher degree of selectivity.[2] SHP836 binds to a "tunnel-like" region at the interface of the N-

terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.

This binding stabilizes the auto-inhibited conformation of SHP2, where the catalytic site is

blocked and inaccessible to substrates.

This mechanism of action is the foundation of its selectivity. The binding pocket for SHP836 is

unique to the full-length, inactive conformation of SHP2, and is not present in the isolated

catalytic domain or likely in other phosphatases that do not share this specific three-

dimensional structure.
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Quantitative Analysis of SHP836 Specificity
Experimental data demonstrates the selectivity of SHP836 for the full-length SHP2 protein over

its isolated catalytic PTP domain. This is a key indicator of its allosteric mechanism and

specificity.

Phosphatase IC50 (µM)

Full-length SHP2 (residues 1-525) 12[1]

SHP2 PTP domain (catalytic domain) >100[1]

While a comprehensive screening panel of SHP836 against other phosphatases is not readily

available in published literature, the data for its closely related and more potent analog,

SHP099, provides strong evidence for the high selectivity of this class of allosteric inhibitors.

SHP099, which was developed from SHP836, has been tested against a panel of 21 other

phosphatases and showed no detectable activity, highlighting the exceptional selectivity

achievable with this allosteric inhibition mechanism.[3]

SHP2 Signaling and the Impact of Inhibition
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It

plays a positive regulatory role in several key signaling pathways, including the RAS-RAF-

MEK-ERK, PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, SHP836 can effectively

downregulate these pathways, which are often hyperactivated in cancer. For instance, SHP836
has been shown to downregulate DUSP6 mRNA, a downstream marker of the MAPK pathway.

[1] Furthermore, SHP2 is involved in immune regulation through the PD-1/PD-L1 checkpoint

pathway.

Below is a diagram illustrating the central role of SHP2 in cellular signaling and the point of

intervention for SHP836.
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Caption: SHP2 signaling pathways and the inhibitory action of SHP836.
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Experimental Methodologies
The determination of the inhibitory activity of SHP836 and its selectivity is performed using a

robust biochemical assay.

Biochemical Phosphatase Inhibition Assay

This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.

Principle: A fluorogenic phosphatase substrate is used to measure the rate of

dephosphorylation by SHP2. The increase in fluorescence upon substrate cleavage is

monitored over time.

Reagents:

Recombinant full-length human SHP2 protein (e.g., residues 1-525).

Recombinant SHP2 PTP domain (e.g., residues 248-527) for selectivity testing.

Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Activating peptide: A dually phosphorylated peptide from the insulin receptor substrate 1

(IRS-1) is used to activate the full-length SHP2 by binding to its SH2 domains and

relieving autoinhibition.

Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a reducing agent (e.g.,

DTT), and a chelating agent (e.g., EDTA) at a physiological pH.

Test compound (SHP836) at various concentrations.

Procedure:

Full-length SHP2 is pre-incubated with the activating IRS-1 peptide to achieve the active

conformation.

The activated SHP2 (or the isolated PTP domain) is then incubated with varying

concentrations of SHP836.
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The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

The fluorescence intensity is measured at regular intervals using a plate reader (e.g.,

excitation at 340 nm and emission at 450 nm).

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

IC50 values are determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Below is a workflow diagram for the biochemical inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Pre-incubate Full-length SHP2
with Activating Peptide

Add varying concentrations
of SHP836

Initiate reaction with
DiFMUP substrate

Measure fluorescence
over time

Calculate reaction rate

Determine IC50 value

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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